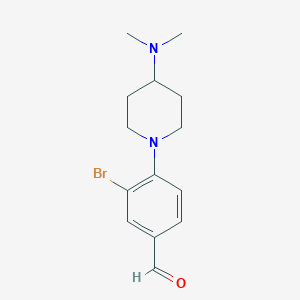

3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde

Description

Structural Identification and IUPAC Nomenclature

The structural identification of this compound reveals a sophisticated molecular architecture characterized by multiple functional groups integrated within a single framework. The compound possesses the International Union of Pure and Applied Chemistry nomenclature that precisely describes its systematic chemical structure. According to detailed molecular analysis, the compound features a benzaldehyde core structure that serves as the primary aromatic foundation.

The systematic nomenclature breaks down into several key structural components that define the compound's identity. The "3-Bromo" designation indicates the presence of a bromine atom attached to the third carbon position of the benzene ring relative to the aldehyde functional group. The "4-(4-(dimethylamino)piperidin-1-yl)" portion describes a complex substituent at the fourth position of the benzene ring, consisting of a piperidine ring system that itself contains a dimethylamino group at its fourth carbon position.

Table 1: Molecular Identification Parameters

The structural complexity of this compound becomes evident through examination of its complete molecular architecture. The benzaldehyde moiety provides the primary aromatic character and includes the characteristic carbonyl functionality that defines aldehyde compounds. The bromine substituent at the meta position relative to the aldehyde group introduces significant electronic effects that influence the compound's reactivity patterns and physical properties. The piperidine ring system attached at the para position represents a saturated six-membered nitrogen-containing heterocycle, which forms a critical structural element in numerous pharmaceutical and synthetic organic compounds.

The dimethylamino substitution on the piperidine ring adds an additional layer of structural complexity through the introduction of tertiary amine functionality. This substitution pattern creates a multi-layered molecular architecture where the dimethylamino group (N(CH3)2) is attached to the fourth carbon of the piperidine ring, which is itself connected to the benzaldehyde framework through the nitrogen atom at the first position of the piperidine system. This intricate arrangement results in a compound that combines aromatic, aliphatic, and heterocyclic structural elements within a single molecular entity.

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry provides essential context for understanding the significance of this compound within the broader landscape of chemical research and development. The foundations of heterocyclic chemistry emerged during the nineteenth century alongside the general development of organic chemistry, establishing the groundwork for understanding compounds containing atoms other than carbon within cyclic structures.

The pioneering work in heterocyclic chemistry began in 1818 when Brugnatelli successfully isolated alloxan from uric acid, marking one of the earliest documented investigations into heterocyclic compounds. This foundational discovery was followed by Dobereiner's production of furfural from starch using sulfuric acid in 1832, representing another crucial milestone in the development of heterocyclic synthetic methodology. The systematic progression continued with Runge's isolation of pyrrole through dry distillation in 1834, further expanding the understanding of nitrogen-containing heterocyclic systems.

Table 2: Historical Milestones in Heterocyclic Chemistry Development

The evolution of heterocyclic chemistry gained significant momentum throughout the twentieth century with increasingly sophisticated synthetic methodologies and applications. Friedlander's achievement in producing synthetic indigo dye around 1906 demonstrated the industrial potential of heterocyclic compounds, effectively superseding agricultural sources with synthetic chemistry approaches. This development marked a turning point where heterocyclic chemistry began to demonstrate practical applications beyond academic research.

The field experienced another transformative period in 1951 with the introduction of Chargaff's rule, which revealed the fundamental role of heterocyclic chemistry in genetic coding through purine and pyrimidine bases. This discovery established heterocyclic compounds as essential components of biological systems, extending their significance beyond synthetic applications to include fundamental biological processes. The recognition that approximately 59 percent of drugs approved by the United States Food and Drug Administration contain nitrogen heterocycles underscores the continued relevance of this chemical domain.

Modern heterocyclic chemistry encompasses an enormous diversity of compounds, with more than half of all known chemical compounds classified as heterocycles. The field has evolved to include sophisticated synthetic strategies for complex molecular architectures, including the development of compounds such as this compound, which represents the culmination of decades of advancement in heterocyclic synthetic methodology.

Position Within Piperidine-Benzaldehyde Derivatives

The classification of this compound within the broader category of piperidine-benzaldehyde derivatives reveals its significant position in contemporary organic chemistry research and applications. Piperidine derivatives represent one of the most extensively studied classes of heterocyclic compounds due to their prevalence in pharmaceutical applications and synthetic organic chemistry. The systematic investigation of these compounds has led to numerous advances in synthetic methodology and mechanistic understanding.

The structural relationship between piperidine and benzaldehyde frameworks creates a unique chemical platform that combines the saturated heterocyclic character of piperidine with the aromatic aldehyde functionality of benzaldehyde systems. Research investigations have demonstrated that piperidine derivatives can be synthesized through various methodological approaches, including intramolecular cyclization reactions, metal-catalyzed processes, and radical-mediated transformations. These synthetic strategies have enabled the development of increasingly complex molecular architectures that incorporate multiple functional groups within single molecular entities.

Table 3: Comparative Analysis of Piperidine-Benzaldehyde Derivatives

The development of piperidine synthesis methodologies has undergone significant advancement through the application of intramolecular cyclization strategies. These approaches utilize various substrate classes and reaction conditions to achieve selective formation of six-membered nitrogen-containing rings. The successful implementation of asymmetric synthesis techniques, metal-catalyzed cyclization processes, and electrophilic cyclization methods has expanded the accessibility of complex piperidine derivatives.

Research findings indicate that the aza-Prins reaction represents another efficient pathway for piperidine synthesis, particularly in the context of benzaldehyde derivatives. This methodology involves the cyclization of homoallylic amines with aldehydes under appropriate catalytic conditions, resulting in the formation of six-membered nitrogen heterocycles with high selectivity. The trans-selectivity observed in these reactions has been attributed to steric hindrance effects that favor specific spatial arrangements during the cyclization process.

The position of this compound within this chemical landscape demonstrates the sophisticated level of structural complexity achievable through modern synthetic organic chemistry. The compound integrates multiple design elements including aromatic substitution patterns, heterocyclic ring systems, and tertiary amine functionalities to create a molecular architecture that exemplifies contemporary approaches to drug design and synthetic methodology development. This structural sophistication positions the compound as a representative example of advanced piperidine-benzaldehyde chemistry that combines traditional heterocyclic principles with modern synthetic innovation.

Properties

IUPAC Name |

3-bromo-4-[4-(dimethylamino)piperidin-1-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O/c1-16(2)12-5-7-17(8-6-12)14-4-3-11(10-18)9-13(14)15/h3-4,9-10,12H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEIKTHMLMOPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde typically involves the bromination of 4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the benzaldehyde ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.

Major Products Formed

Oxidation: 3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzoic acid.

Reduction: 3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:

- Aldol reactions : As a reagent to form larger carbon frameworks.

- Nucleophilic substitutions : Due to the presence of the bromine atom, enhancing its reactivity in substitution reactions.

Biology

The compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Studies indicate that it exhibits significant antimicrobial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values suggest strong antibacterial properties with values ranging from 0.0039 to 0.025 mg/mL against these bacteria.

- Anticancer Activity : In vitro studies have demonstrated its potential to modulate specific molecular targets involved in cancer cell proliferation and apoptosis. The compound may disrupt cellular signaling pathways critical for tumor growth by interacting with enzymes like aldehyde dehydrogenases (ALDHs), which are often overexpressed in cancer cells.

Medicine

This compound is explored for its potential use in developing new pharmaceuticals, particularly within the field of neuropharmacology. Its structural features allow for interactions with neurotransmitter receptors, potentially influencing neurotransmission and related biological processes.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and as a building block for synthesizing advanced materials. Its unique properties make it suitable for applications in dye production and as an intermediate in organic synthesis.

Case Studies

Research has demonstrated the efficacy of this compound in various studies:

- Antimicrobial Study : A study evaluated the antimicrobial properties of related compounds, showing that those with similar piperidine structures significantly hindered the growth of harmful bacteria.

- Cancer Cell Proliferation : In vitro experiments indicated that this compound could inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth.

- Neuropharmacological Effects : Structural analogs have been studied for their effects on neurotransmitter systems, highlighting their relevance in neuropharmacology.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The dimethylamino group and piperidinyl moiety may play a role in modulating the compound’s biological activity by interacting with receptors or enzymes involved in neurotransmission . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substitution Pattern Effects

- 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde (): This positional isomer differs in the placement of bromine (5-position) and the piperidinyl group (2-position). Despite identical functional groups, the altered substitution pattern impacts steric hindrance and electronic distribution.

| Property | 3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde (Target) | 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde (Isomer) |

|---|---|---|

| Molecular Weight | ~338.2 (estimated) | 338.2 |

| Substitution Pattern | Bromine (3), Piperidinyl (4) | Bromine (5), Piperidinyl (2) |

| TPSA (Ų) | ~23.6 | 23.6 |

| Rotatable Bonds | 3 | 3 |

Amino Group Variations

- 3-Bromo-4-(dipropylamino)benzaldehyde (Analog 14, ): Replacing the piperidinyl group with a dipropylamino substituent simplifies the structure but reduces nitrogen atom rigidity. Analog 14 demonstrated potent ALDH1A3 inhibition and antiproliferative activity in prostate cancer cells, suggesting that tertiary amine flexibility may enhance target engagement in certain contexts. However, the piperidinyl group in the target compound may improve metabolic stability due to reduced alkyl chain oxidation .

- 4-(Dimethylamino)benzaldehyde N,N-dimethylcarbamylhydrazone (4DCh, ): This hydrazone derivative lacks bromine and the piperidine ring but shares the dimethylamino group. 4DCh exhibited moderate spasmolytic activity in ileal tissue, highlighting the importance of the benzaldehyde core in modulating smooth muscle contractions.

Linker Modifications

- 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde ():

Introducing an ethoxy linker between the benzaldehyde and piperidine groups increases molecular flexibility and TPSA (estimated ~38 Ų). The extended linker may improve solubility but reduce binding affinity due to entropy penalties during target recognition. In contrast, the direct piperidin-1-yl substitution in the target compound likely enhances rigidity and target binding precision .

Key Research Findings and Implications

- Synthetic Accessibility: The target compound can be synthesized via condensation reactions similar to those in and , using brominated benzaldehyde precursors and piperidine derivatives under basic conditions (e.g., NaOH/ethanol).

- Structure-Activity Relationships (SAR) :

- Bromine at the 3-position enhances steric and electronic effects critical for biological activity.

- Piperidinyl groups improve metabolic stability compared to linear alkyl amines.

- Direct substitution (vs. linker-based) optimizes target binding affinity.

Biological Activity

3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a dimethylamino-piperidinyl moiety attached to a benzaldehyde structure. Its molecular formula is with a molecular weight of approximately 284.18 g/mol. The presence of these functional groups contributes to its reactivity and biological activity, particularly in the context of enzyme interactions and receptor modulation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that compounds with similar piperidine structures can hinder the growth of various harmful bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial properties, with values ranging from 0.0039 to 0.025 mg/mL against these pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer potential . In vitro studies have demonstrated that it may interact with specific molecular targets involved in cancer cell proliferation and apoptosis. For instance, the structural features allow it to modulate interactions with enzymes like aldehyde dehydrogenases (ALDHs), which are often overexpressed in cancer cells . The mechanism of action is believed to involve disruption of cellular signaling pathways critical for tumor growth.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the dimethylamino group enhances its interaction with neurotransmitter receptors and enzymes involved in metabolic pathways. This interaction may modulate neurotransmission and influence various biological processes.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-4-(dimethylamino)benzaldehyde | Lacks piperidinyl group | Different reactivity |

| 4-(4-(Dimethylamino)piperidin-1-yl)benzaldehyde | Lacks bromine atom | Altered reactivity |

| 3-Bromo-4-(piperidin-1-yl)benzaldehyde | Lacks dimethylamino group | Varying biological targets |

This table highlights how the presence or absence of specific functional groups can significantly influence the biological activity and chemical reactivity of similar compounds.

Case Studies

Several case studies have explored the biological effects of related piperidine derivatives:

- Anticancer Studies : A series of piperidine-based compounds were synthesized and screened for anticancer activity against various cell lines. Compounds exhibiting structural similarities to this compound showed promising results, indicating potential for further development as therapeutic agents .

- Enzyme Inhibition : Inhibitory assays against dihydrofolate reductase (DHFR), an important target in cancer therapy, revealed that certain piperidine derivatives could effectively inhibit this enzyme, suggesting a potential pathway for therapeutic intervention .

Q & A

Q. Q: What are the standard synthetic routes for preparing 3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde?

A: The compound can be synthesized via condensation reactions between brominated benzaldehyde derivatives and substituted piperidines. For example:

- Eschweiler-Clarke methylation (modifying amino groups using formaldehyde/formic acid) is effective for introducing dimethylamino groups in piperidine derivatives .

- Microwave-assisted synthesis (e.g., chalcone derivatives in ) could optimize reaction time and yield for aldehyde-piperidine coupling .

- Multi-step protocols may involve bromination of benzaldehyde precursors, followed by nucleophilic substitution with 4-(dimethylamino)piperidine .

Advanced Synthesis

Q. Q: How can researchers optimize reaction yield when encountering low reactivity in the piperidine substitution step?

A: Key strategies include:

- Catalyst screening : Use palladium or copper catalysts to enhance coupling efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) may improve nucleophilicity .

- Temperature gradients : Elevated temperatures (80–120°C) can accelerate substitution but require monitoring for side reactions .

Basic Characterization

Q. Q: Which spectroscopic methods are critical for confirming the structure of this compound?

A:

- FT-IR : Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and aromatic/amine groups .

- NMR : ¹H NMR identifies bromine-induced deshielding and piperidine proton splitting patterns; ¹³C NMR verifies quaternary carbons .

- Mass spectrometry : High-resolution MS validates molecular weight and bromine isotope patterns .

Advanced Characterization

Q. Q: How can ambiguities in NMR data caused by substituent effects be resolved?

A:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings .

- X-ray crystallography : Provides definitive confirmation of molecular conformation and hydrogen-bonding interactions (e.g., C–H···π interactions observed in ) .

Safety and Handling

Q. Q: What precautions are essential when handling this compound?

A:

- PPE : Gloves, goggles, and lab coats are mandatory due to uncharacterized toxicity ( notes incomplete toxicological data) .

- First aid : Immediate flushing of eyes/skin with water for 15 minutes upon contact .

- Storage : In airtight containers under inert gas to prevent aldehyde oxidation .

Toxicity Assessment

Q. Q: How can researchers assess toxicity when limited data are available?

A:

- In vitro assays : Use cell viability tests (e.g., MTT assay) on human cell lines to screen for acute toxicity .

- Predictive modeling : Apply QSAR (Quantitative Structure-Activity Relationship) tools to estimate LD50 based on structural analogs .

Biological Activity

Q. Q: How should biological activity assays be designed to evaluate antimicrobial potential?

A:

- MIC (Minimum Inhibitory Concentration) tests : Compare growth inhibition of Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at varying concentrations .

- Control benchmarks : Use azithromycin or similar antibiotics as positive controls .

- Dose-response curves : Quantify efficacy and identify non-linear effects .

Structural Analysis

Q. Q: What methods confirm the molecular conformation and stability of this compound?

A:

- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., dihedral angles between benzene and piperidine moieties) .

- Computational modeling : DFT calculations predict electronic properties and stability under different pH/temperature conditions .

Data Contradictions

Q. Q: How should inconsistent biological activity results be addressed?

A:

- Purity verification : Use HPLC to rule out impurities (≥95% purity recommended) .

- Replicate experiments : Ensure reproducibility across multiple batches .

- Mechanistic studies : Probe target binding (e.g., histamine receptor assays) to confirm specificity .

Stability and Degradation

Q. Q: What methodologies are suitable for studying degradation under varying conditions?

A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.